3-Methyl-5-(trifluoromethyl)-[1,2]thiazolo[5,4-b]pyridine
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Overview
Description
3-Methyl-5-(trifluoromethyl)-[1,2]thiazolo[5,4-b]pyridine is a heterocyclic compound that belongs to the thiazolo[5,4-b]pyridine family. These compounds are known for their diverse pharmacological activities and have been the subject of extensive research due to their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-(trifluoromethyl)-[1,2]thiazolo[5,4-b]pyridine typically involves the annulation of a thiazole ring to a pyridine derivative. One common method involves the reaction of 2-aminopyridine with a suitable thioamide under acidic conditions to form the thiazole ring . The reaction conditions often include the use of a strong acid such as hydrochloric acid or sulfuric acid, and the reaction is typically carried out at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated synthesizers. These methods allow for the production of large quantities of the compound with high purity and yield .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5-(trifluoromethyl)-[1,2]thiazolo[5,4-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiazolidines .
Scientific Research Applications
3-Methyl-5-(trifluoromethyl)-[1,2]thiazolo[5,4-b]pyridine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 3-Methyl-5-(trifluoromethyl)-[1,2]thiazolo[5,4-b]pyridine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of certain kinases by binding to their active sites, thereby blocking their enzymatic activity . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[5,4-b]pyridine derivatives: These compounds share a similar core structure but may have different substituents, leading to variations in their pharmacological activities.
Thiazole derivatives: Compounds with a thiazole ring but lacking the pyridine component.
Pyridine derivatives: Compounds with a pyridine ring but lacking the thiazole component.
Uniqueness
3-Methyl-5-(trifluoromethyl)-[1,2]thiazolo[5,4-b]pyridine is unique due to the presence of both the thiazole and pyridine rings, as well as the trifluoromethyl group. This combination of structural features contributes to its distinct pharmacological profile and makes it a valuable compound for scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C8H5F3N2S |
---|---|
Molecular Weight |
218.20 g/mol |
IUPAC Name |
3-methyl-5-(trifluoromethyl)-[1,2]thiazolo[5,4-b]pyridine |
InChI |
InChI=1S/C8H5F3N2S/c1-4-6-2-5(8(9,10)11)3-12-7(6)14-13-4/h2-3H,1H3 |
InChI Key |
HQGVJBYWOKFEER-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NSC2=C1C=C(C=N2)C(F)(F)F |
Origin of Product |
United States |
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